
Suc-Leu-Leu-Val-Tyr-AMC
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Suc-Leu-Leu-Val-Tyr-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic moiety. The general synthetic route includes:
Peptide Synthesis: The peptide sequence Suc-Leu-Leu-Val-Tyr is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Coupling of AMC: The final step involves coupling the peptide with 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Automated Peptide Synthesizers: These machines automate the SPPS process, allowing for the efficient and high-throughput production of the peptide.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels
Analyse Chemischer Reaktionen
Enzymatic Hydrolysis Mechanism
Suc-LLVY-AMC undergoes proteolytic cleavage by enzymes with chymotrypsin-like activity, primarily targeting the Tyr-AMC bond. Key features include:
- Reaction equation :
- The reaction is ATP-dependent for 26S proteasome activation, with a 20–50-fold increase in activity upon ATP binding .
Kinetic Parameters and Substrate Specificity
Suc-LLVY-AMC exhibits cooperative binding and hysteresis, as demonstrated by biphasic reaction progress curves at concentrations >40 µM .
Table 1: Kinetic Constants for Proteasome-Catalyzed Hydrolysis
Parameter | Value | Conditions | Source |
---|---|---|---|
40–60 µM | 20S proteasome, pH 7.5, 37°C | ||
0.8–1.2 nmol/min/µg | 20S proteasome | ||
20S proteasome | |||
Substrate inhibition | Observed at >40 µM | Due to cooperative active sites |
- Specificity :
Inhibition and Modulation
Proteasome inhibitors (e.g., MG132, bortezomib) reduce AMC release, while ATP and ATPγS enhance 26S proteasome activity by 2–3-fold .
Table 2: Inhibitor Effects on Suc-LLVY-AMC Hydrolysis
Table 3: Optimized Reaction Parameters
- Storage : Lyophilized powder is stable at -20°C under desiccating conditions; DMSO stock solutions tolerate ≤3 freeze-thaw cycles .
Comparative Reactivity with Analogues
Suc-LLVY-AMC is cleaved 2–3× faster than structurally modified substrates (e.g., TAS-1 or 6-aminocoumarin derivatives) due to steric and electronic effects .
Table 4: Substrate Efficiency Comparison
Substrate | Relative Rate | |
---|---|---|
Suc-LLVY-AMC | 1.0× | |
TAS-1 (LLVY-Rh110) | 0.48× | |
LLVY-6-amidocoumarin | 0.72× |
Wissenschaftliche Forschungsanwendungen
Proteasome Activity Assessment
Suc-Leu-Leu-Val-Tyr-AMC is primarily employed to measure the activity of the 20S proteasome, a crucial component of the ubiquitin-proteasome system responsible for protein degradation. The substrate is cleaved by the proteasome, releasing the fluorescent AMC moiety, which can be quantified using fluorescence spectroscopy.
- Case Study: Proteasome Inhibition
In a study involving SH-SY5Y-SPA4CT cells, researchers assessed proteasome activity by incubating cell lysates with this compound. The results indicated that proteasome inhibitors significantly increased the levels of amyloid-beta peptides, demonstrating the substrate's utility in studying neurodegenerative conditions like Alzheimer's disease .
Calpain Activity Measurement
Calpains are calcium-dependent cysteine proteases implicated in various cellular processes, including apoptosis and cell signaling. This compound serves as a substrate for calpain enzymes, allowing researchers to investigate their role in cellular functions.
- Case Study: Calpain in Cell Signaling
Research has shown that calpains can modulate signaling pathways through the cleavage of specific substrates. Using this compound, scientists were able to demonstrate that calpain activity is essential for certain cellular responses to stress, highlighting its importance in maintaining cellular homeostasis .
Enzyme Kinetics and Inhibitor Screening
The compound is also utilized in enzyme kinetics studies to evaluate the efficiency and specificity of various proteases and peptidases. By measuring the rate of AMC release upon substrate cleavage, researchers can derive kinetic parameters such as Km and Vmax.
- Application: High-Throughput Screening
This compound is frequently used in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes. The ability to monitor fluorescence changes allows for rapid assessment of compound efficacy against target enzymes .
Investigating Bacterial Proteolytic Systems
Studies have identified bacterial enzymes capable of hydrolyzing this compound, providing insights into microbial proteolytic mechanisms. This application is particularly relevant in understanding bacterial physiology and pathogenesis.
- Case Study: E. coli PepN Enzyme
A study identified PepN as a major enzyme responsible for hydrolyzing this compound in Escherichia coli. This finding underscores the substrate's role in exploring bacterial aminopeptidase activities and their implications for microbial metabolism .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of Suc-Leu-Leu-Val-Tyr-AMC involves the enzymatic cleavage of the peptide bond by proteases such as calpains and the 20S proteasome. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. This fluorescence can be quantitatively measured to assess protease activity. The molecular targets of this compound are the active sites of proteases, where the hydrolysis reaction occurs .
Vergleich Mit ähnlichen Verbindungen
Z-Leu-Leu-Leu-AMC: Another fluorogenic substrate used to measure proteasome activity.
Bz-Val-Gly-Arg-AMC: Used to assay trypsin-like activity of the proteasome.
Z-Leu-Leu-Glu-AMC: Employed to determine the peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the proteasome
Uniqueness: Suc-Leu-Leu-Val-Tyr-AMC is unique due to its specific sequence, which makes it a highly selective substrate for chymotrypsin-like proteases and calpains. Its ability to release a highly fluorescent product upon cleavage makes it an invaluable tool for studying protease activities in various biological contexts .
Q & A
Basic Research Questions
Q. What is the standard protocol for using Suc-Leu-Leu-Val-Tyr-AMC to assay proteasome or calpain activity?
- Methodological Answer : The substrate is typically dissolved in DMSO (≥25 mM stock) and diluted in assay buffer (pH 8.0 preferred for optimal activity). For calpain assays, 1–5 mM Ca²⁺ is added to activate the enzyme. Fluorescence (Ex: 380 nm, Em: 460 nm) is measured kinetically. Include controls with proteasome inhibitors (e.g., epoxomicin) or calpain inhibitors (e.g., calpastatin) to confirm specificity .
Q. How do pH and temperature affect the hydrolysis kinetics of this compound?
- Methodological Answer : Hydrolysis efficiency is pH-dependent. Studies in Angiostrongylus costaricensis lysates showed higher activity at pH 8.0 compared to pH 5.0 . Temperature should be maintained at 37°C for mammalian systems, but optimization is required for non-model organisms. Pre-incubate enzymes and substrates separately to avoid premature cleavage .
Q. What distinguishes the substrate specificity of this compound for calpains versus the 20S proteasome?
- Methodological Answer : Calpain I and II exhibit distinct Km values (203 µM and 466 µM, respectively) for this substrate . The 20S proteasome’s chymotrypsin-like activity can be differentiated using inhibitors: calpain activity is suppressed by calpastatin, while proteasome activity is blocked by MG132 or epoxomicin .
Advanced Research Questions
Q. How can researchers resolve contradictory data on protease inhibition profiles when using this compound?
- Methodological Answer : Contradictions may arise from off-target effects. For example, in A. costaricensis lysates, AEBSF (serine protease inhibitor) reduced activity by 91%, while 1,10-phenanthroline (metalloprotease inhibitor) caused 75% inhibition, suggesting overlapping enzyme contributions . Use orthogonal assays (e.g., immunoblotting for ubiquitinated proteins) and combinatorial inhibitor treatments to validate specificity .
Q. What strategies optimize the use of this compound in complex biological samples (e.g., tissue lysates) with high background proteolytic activity?
- Methodological Answer : Pre-clear lysates via centrifugation (20,000 × g, 20 min) to remove debris. Include protease inhibitor cocktails lacking calpain/proteasome inhibitors during lysis. For calpain assays, chelate endogenous Ca²⁺ with EGTA before reactivation with CaCl₂ . Normalize activity to total protein concentration and subtract background fluorescence from non-enzymatic hydrolysis .
Q. How do kinetic parameters (Km, Vmax) of this compound vary across experimental models, and how should this inform experimental design?
- Methodological Answer : Km values depend on enzyme isoforms and source. For instance, calpain I from human erythrocytes has a Km of 203 µM, while calpain II’s Km is 466 µM . Pre-determine substrate saturation curves for each model. Use Michaelis-Menten or Lineweaver-Burk plots to calculate kinetics. Account for enzyme instability by limiting assay duration .
Q. What are the limitations of using this compound in studying proteostasis under pathological conditions (e.g., neurodegeneration)?
- Methodological Answer : The substrate may not fully recapitulate endogenous protein degradation due to its short peptide sequence. In Alzheimer’s models, combine it with ubiquitin-AMC substrates to assess proteasome diversity. Note that calpain hyperactivity in disease states may skew proteasome activity measurements; validate with genetic knockdowns .
Q. Data Analysis & Troubleshooting
Q. How should researchers interpret discrepancies between fluorogenic substrate assays and immunoblotting for proteasome activity?
- Methodological Answer : Fluorogenic assays measure real-time activity, while immunoblotting detects accumulated ubiquitinated proteins. Discrepancies may indicate post-translational regulation (e.g., proteasome inhibition via phosphorylation). Use parallel experiments with proteasome activators (e.g., IU1) to reconcile data .
Q. What controls are essential to ensure reproducibility in this compound-based assays?
- Methodological Answer : Include:
- Negative control : Substrate + buffer (no enzyme).
- Inhibitor control : Substrate + enzyme + specific inhibitor (e.g., epoxomicin for proteasomes).
- Positive control : Commercially purified proteasome/calpain (e.g., human erythrocyte 20S proteasome).
Normalize data to protein content and report activity as RFU/mg protein/hr .
Q. Experimental Design Considerations
Q. How can researchers adapt this compound assays for high-throughput screening of protease modulators?
- Methodological Answer : Use 96-well plates with automated fluorescence readers. Optimize substrate concentration to 50–100 µM to avoid signal saturation. Include Z′-factor validation (>0.5) using positive/negative controls. For calpain screens, pre-activate enzymes with Ca²⁺ immediately before assay initiation .
Eigenschaften
CAS-Nummer |
94367-21-2 |
---|---|
Molekularformel |
C40H53N5O10 |
Molekulargewicht |
763.9 g/mol |
IUPAC-Name |
4-[[1-[[1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)/t29?,30?,31-,36-/m0/s1 |
InChI-Schlüssel |
UVFAEQZFLBGVRM-BIMKKRMNSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |
Key on ui application |
A fluorgenic substrate |
Siedepunkt |
1116.8ºC at 760mmHg |
melting_point |
N/A |
Reinheit |
> 97% |
Sequenz |
Suc-Leu-Leu-Val-Tyr-AMC |
Löslichkeit |
Soluble in DMSO |
Quelle |
Synthetic |
Lagerung |
-20°C |
Synonyme |
LLVY-MCA N-succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin SLLVT-MCA Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin Suc-Leu-Leu-Val-Tyr-MCA Suc-LLVY-MCA succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.